Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate
Description
Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate is a synthetic phenoxypropanoate ester characterized by a central propanoate backbone substituted with two aromatic rings. The first phenoxy group is substituted at the 2-position with chlorine and at the 5-position with a 2-cyanophenoxy moiety. This compound is hypothesized to belong to the class of aryloxyphenoxypropanoate (AOPP) herbicides, which inhibit acetyl-CoA carboxylase (ACCase) in grasses, leading to lipid biosynthesis disruption and plant death.
Properties
CAS No. |
68533-65-3 |
|---|---|
Molecular Formula |
C17H14ClNO4 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C17H14ClNO4/c1-11(17(20)21-2)22-16-9-13(7-8-14(16)18)23-15-6-4-3-5-12(15)10-19/h3-9,11H,1-2H3 |
InChI Key |
HZLAMJWQESDCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=CC(=C1)OC2=CC=CC=C2C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2-chloro-5-(2-cyanophenoxy)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Hydrolysis: Formation of 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoic acid.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Scientific Research Applications
Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several ACCase-inhibiting herbicides, differing primarily in substituents on the aromatic rings. Key analogues include:
Key Structural Differences :
- Haloxyfop-methyl: Replaces the cyanophenoxy group with a pyridinyl ring containing trifluoromethyl and chloro substituents. This enhances lipophilicity and metabolic stability .
- Fluazifop-butyl : Uses a butyl ester and a pyridinyl group without chlorine, reducing phytotoxicity to crops .
- Quizalofop-ethyl: Incorporates a quinoxalinyl group, improving broad-spectrum activity against resistant grasses .
Toxicity and Environmental Impact
- Haloxyfop-methyl: Documented as a carcinogen, raising concerns for agricultural workers .
- Target Compound: No direct toxicity data are available. However, the cyanophenoxy group may produce toxic metabolites (e.g., cyanide) under specific conditions, necessitating further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
